molecular formula C9H20ClO3P B14515175 Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester CAS No. 63407-82-9

Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester

Cat. No.: B14515175
CAS No.: 63407-82-9
M. Wt: 242.68 g/mol
InChI Key: JCGQUUWDIQBAPM-UHFFFAOYSA-N
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Description

Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester is an organophosphorus compound with the molecular formula C9H20ClO3P. This compound is characterized by the presence of a phosphonic acid ester group, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester typically involves the reaction of chloromethylphosphonic dichloride with isobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

ClCH2P(O)Cl2+2(CH3)CHCH2OHClCH2P(O)(OCH2CH(CH3)2)2+2HCl\text{ClCH}_2\text{P(O)Cl}_2 + 2 \text{(CH}_3\text{)CHCH}_2\text{OH} \rightarrow \text{ClCH}_2\text{P(O)(OCH}_2\text{CH(CH}_3\text{)}_2\text{)}_2 + 2 \text{HCl} ClCH2​P(O)Cl2​+2(CH3​)CHCH2​OH→ClCH2​P(O)(OCH2​CH(CH3​)2​)2​+2HCl

The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester can be compared with other similar compounds, such as:

  • Phosphonic acid, (chloromethyl)-, bis(2-ethylhexyl) ester
  • Phosphonic acid, (chloromethyl)-, bis(2-methylbutyl) ester
  • Phosphonic acid, (chloromethyl)-, bis(2-phenylpropyl) ester

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific ester group, which imparts distinct reactivity and functionality .

Properties

CAS No.

63407-82-9

Molecular Formula

C9H20ClO3P

Molecular Weight

242.68 g/mol

IUPAC Name

1-[chloromethyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C9H20ClO3P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

JCGQUUWDIQBAPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CCl)OCC(C)C

Origin of Product

United States

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